molecular formula C10H8FN3O2 B8481478 2-Fluoro-3-methyl-6-(2H-1,2,3-triazol-2-yl)benzoic acid

2-Fluoro-3-methyl-6-(2H-1,2,3-triazol-2-yl)benzoic acid

Cat. No. B8481478
M. Wt: 221.19 g/mol
InChI Key: CXYWXLUYCHDQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-methyl-6-(2H-1,2,3-triazol-2-yl)benzoic acid is a useful research compound. Its molecular formula is C10H8FN3O2 and its molecular weight is 221.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-3-methyl-6-(2H-1,2,3-triazol-2-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-methyl-6-(2H-1,2,3-triazol-2-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H8FN3O2

Molecular Weight

221.19 g/mol

IUPAC Name

2-fluoro-3-methyl-6-(triazol-2-yl)benzoic acid

InChI

InChI=1S/C10H8FN3O2/c1-6-2-3-7(14-12-4-5-13-14)8(9(6)11)10(15)16/h2-5H,1H3,(H,15,16)

InChI Key

CXYWXLUYCHDQCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)N2N=CC=N2)C(=O)O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was synthesized following the same general protocol as described in Example A11 using 2-fluoro-6-iodo-3-methylbenzoic acid and 2H-1,2,3-triazole. ESI-MS (m/z): 222 [M+1]+.
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Synthesis routes and methods II

Procedure details

The title compound was prepared in analogy to the procedure described in WO2008/069997. Cs2CO3 (6.98 g, 21.4 mmol) was added portionwise to a RT solution of 2-fluoro-6-iodo-3-methyl-benzoic acid (3.0 g, 10.7 mmol) in DMF (15 mL) under argon followed by 1H-1,2,3-triazole (1.24 mL, 21.4 mmol) and Cu(I)I (103 mg, 0.536 mmol) and the resulting blue suspension was stirred at 80° C. overnight. The reaction mixture was quenched with 2M aq. HCl and filtered through a celite plug before being extracted with DCM (3×). The combined organic layers were dried over Na2SO4, filtered and evaporated in vacuo to give the crude product that was purified by prep. HPLC (method E) to give the title compound as a pale yellow solid. LC-MS B: tR=0.55 min; [M+H]+=222.01.
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6.98 g
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3 g
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15 mL
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1.24 mL
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[Compound]
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Cu(I)I
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103 mg
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